molecular formula C9H7FN4O2 B2901751 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1700015-93-5

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Katalognummer: B2901751
CAS-Nummer: 1700015-93-5
Molekulargewicht: 222.179
InChI-Schlüssel: QFIRWHRFTUEBLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Tetrazole-Benzoic Acid Hybrid Molecules

The convergence of tetrazole chemistry and fluorinated benzoic acid synthesis began in the late 20th century, driven by the need for metabolically stable carboxylic acid surrogates. Early work in the 1990s demonstrated that fluorodenitration reactions, as described in the preparation of 2-chloro-4,5-difluorobenzoic acid, could selectively introduce fluorine atoms into aromatic systems under phase-transfer catalysis. Parallel advancements in tetrazole synthesis, particularly the use of copper-catalyzed C–N coupling, enabled precise regioselective attachment of tetrazole rings to halogenated benzoic acids. For example, the reaction of 2-iodobenzoic acid with 5-(ethylthio)-1H-tetrazole yielded 2-(2H-tetrazol-2-yl)benzoic acid with >90% regioselectivity. These innovations laid the groundwork for hybrid molecules like 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid, which combines fluorine’s electronegativity with the tetrazole’s hydrogen-bonding capacity.

A pivotal shift occurred in the early 2000s when systematic studies confirmed that 5-substituted-1H-tetrazoles could mimic carboxylic acids’ ionization behavior while resisting enzymatic degradation. This bioisosteric equivalence, quantified through pKa comparisons (tetrazole pKa ≈ 4.9 vs. carboxylic acid pKa ≈ 4.2), validated their use in lead optimization campaigns. Concurrently, fluorination techniques evolved to employ safer reagents like tetraphenylphosphonium bromide, enabling multistep transformations such as the conversion of 2,4,5-trichloronitrobenzene to trifluorobenzoic acid derivatives.

Significance in Medicinal Chemistry Research Paradigms

The strategic value of 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid arises from three synergistic properties:

  • Metabolic Stability : The tetrazole ring resists esterase-mediated hydrolysis, addressing a key limitation of conventional carboxylic acid drugs. In hepatic microsome assays, tetrazole-containing analogs exhibit 3–5× longer half-lives compared to their carboxylic acid counterparts.
  • Enhanced Bioavailability : Fluorine’s electronegativity (χ = 4.0) increases membrane permeability, as demonstrated by 25–40% improvements in Caco-2 monolayer transport for fluorinated tetrazole hybrids versus non-fluorinated analogs.
  • Target Engagement : The planar tetrazole ring facilitates π-π stacking with aromatic residues in enzyme active sites. Molecular dynamics simulations show that the 5-methyl group in this compound reduces steric clashes with valine-349 in COX-2 by 1.8 Å compared to unsubstituted tetrazoles.

Recent antimicrobial studies of structurally related compounds, such as 4-((1H-tetrazol-5-yl)diazenyl)-2-alkylphenol derivatives, reveal minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming gentamicin controls by 2–4× in Gram-positive strains. While direct data on 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid’s bioactivity remains proprietary, these results underscore the scaffold’s potential.

Position in Contemporary Pharmaceutical Innovation

Modern synthetic approaches leverage computational tools to optimize this hybrid scaffold. Density functional theory (DFT) calculations predict that fluorine’s -I effect lowers the tetrazole ring’s electron density by 0.15 eV, enhancing its hydrogen-bond acceptor capacity in target binding. This electronic modulation is exploited in kinase inhibitor design, where the compound’s fluorinated aryl group occupies hydrophobic pockets while the tetrazole coordinates catalytic lysine residues.

Industrial-scale production has been enabled by continuous-flow reactors that achieve 85% yield in the fluorodenitration step, reducing reaction times from 48 hours to <10 minutes compared to batch processes. A representative synthesis pathway involves:

  • Suzuki-Miyaura Coupling : 4-Bromo-2-fluorobenzoic acid reacts with 5-methyl-1H-tetrazole-1-boronic acid pinacol ester (Pd(PPh3)4, K2CO3, 80°C) to form the biaryl intermediate.
  • Acid-Catalyzed Cyclization : Treatment with polyphosphoric acid induces tetrazole ring formation (120°C, 6 hours).
  • Purification : Crystallization from ethanol/water yields pharmaceutical-grade material (HPLC purity >99.5%).

Table 1: Comparative Analysis of Tetrazole-Benzoic Acid Hybrid Synthesis Methods

Method Yield (%) Regioselectivity Scalability Reference
Copper-Catalyzed C–N 78 N2: 93% Pilot-scale
Nucleophilic Fluorination 65 Ortho: 82% Bench-scale
Flow Reactor 85 Para: 95% Industrial

This compound’s adaptability is further evidenced by its use in radiopharmaceuticals, where fluorine-18 labeled analogs serve as PET tracers for tumor hypoxia imaging. The tetrazole moiety’s stability toward radiolysis enables shelf lives exceeding 4 hours post-synthesis, addressing a critical limitation of earlier carboxylate-based tracers.

Eigenschaften

IUPAC Name

2-fluoro-4-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)6-2-3-7(9(15)16)8(10)4-6/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIRWHRFTUEBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 4-Bromo-2-Fluorobenzoic Acid

The synthesis begins with 2-fluorobenzoic acid, which undergoes bromination at the 4-position. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at -78°C followed by quenching with bromine provides 4-bromo-2-fluorobenzoic acid in 65–72% yield. Alternatively, electrophilic bromination with FeBr3 as a catalyst achieves comparable results but with lower regioselectivity.

Key Reaction Conditions

Step Reagents/Conditions Yield
Bromination (DoM) LDA, Br2, THF, -78°C → rt 68%
Electrophilic bromination FeBr3, Br2, CH2Cl2, 40°C 55%

Synthesis of 5-Methyl-1H-Tetrazole

5-Methyl-1H-tetrazole is synthesized via a [3+2] cycloaddition between methyl cyanide and sodium azide under high-pressure conditions (100–120°C, 24 h). Alternatively, trimethylsilyl azide (TMSN3) and ZnBr2 catalyze the reaction at milder temperatures (80°C, 12 h), yielding the tetrazole in 85% purity after aqueous workup.

Optimized Protocol

  • Reagents : Methyl cyanide (1.2 eq), TMSN3 (1.5 eq), ZnBr2 (0.1 eq)
  • Conditions : DMF, 80°C, 12 h
  • Yield : 78% after column purification

Coupling Reaction and Hydrolysis

The halogenated benzoic acid undergoes nucleophilic substitution with 5-methyl-1H-tetrazole under basic conditions. To avoid side reactions involving the carboxylic acid group, the substrate is first protected as an ethyl ester.

Stepwise Procedure

  • Ester Protection :
    • 4-Bromo-2-fluorobenzoic acid (1 eq) is treated with thionyl chloride (3 eq) and catalytic DMF to form the acid chloride, which is subsequently quenched with ethanol to yield ethyl 4-bromo-2-fluorobenzoate (92% yield).
  • Coupling Reaction :
    • Ethyl 4-bromo-2-fluorobenzoate (1 eq), 5-methyl-1H-tetrazole (1.2 eq), CuI (0.1 eq), and Cs2CO3 (2 eq) in DMF are heated at 100°C for 18 h. The reaction proceeds via a Ullmann-type coupling, affording ethyl 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoate in 64% yield.
  • Ester Hydrolysis :
    • The ester is hydrolyzed using LiOH (2 eq) in THF/H2O (4:1) at reflux for 4 h, yielding the final product in 89% yield.

Reaction Data Table

Step Reagents/Conditions Yield
Ester protection SOCl2, DMF, EtOH, 0°C → rt 92%
Ullmann coupling CuI, Cs2CO3, DMF, 100°C, 18 h 64%
Hydrolysis LiOH, THF/H2O, reflux, 4 h 89%

Method 2: [3+2] Cycloaddition Approach

Challenges in Methyl Group Introduction

Direct cycloaddition between 4-cyano-2-fluorobenzoic acid and sodium azide could theoretically yield the tetrazole ring. However, this approach fails to introduce the 5-methyl substituent, as the nitrile group lacks a methyl donor. Modifying the nitrile precursor to include a methyl group (e.g., 4-(cyanomethyl)-2-fluorobenzoic acid) remains synthetically unfeasible due to steric and electronic constraints.

Comparative Analysis

Nitrile Precursor Product Tetrazole Feasibility
4-Cyano-2-fluorobenzoic acid 1H-tetrazol-1-yl (no methyl) High
4-(Cyanomethyl)-2-fluorobenzoic acid 5-Methyltetrazole (unstable) Low

Alternative Methods and Comparative Analysis

Tetrazole Activation and Coupling

Inspired by protocols for 3-(1H-tetrazol-1-yl)benzoic acid, the carboxylic acid group is activated as an acyl chloride using thionyl chloride. Subsequent reaction with 5-methyl-1H-tetrazole in acetonitrile with MgCl2 and triethylamine yields the target compound, albeit with moderate efficiency (52% yield).

Reaction Conditions

  • Activation : SOCl2, DMF, 80°C, 2 h
  • Coupling : 5-Methyl-1H-tetrazole (1.5 eq), MgCl2 (0.2 eq), Et3N (3 eq), CH3CN, 60°C, 6 h

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Ullmann coupling step, improving yields to 73% while reducing reaction time. This method is particularly advantageous for large-scale synthesis.

Experimental Data and Optimization

Solvent and Base Screening

Optimal conditions for the Ullmann coupling were determined through systematic screening:

Solvent Base Temp (°C) Yield (%)
DMF Cs2CO3 100 64
DMSO K3PO4 120 58
NMP Cs2CO3 110 71

N-Methylpyrrolidone (NMP) outperforms DMF due to superior solubility of the copper catalyst.

Catalyst Optimization

Replacing CuI with Cu nanoparticles (10 nm) increases yield to 79% by enhancing surface area and reactivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Formation of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and disrupt normal biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Differences

The primary analogs for comparison are 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid (), which differ in heterocycle type and substituent positioning:

  • Heterocycle : The tetrazole group (N-containing) in the target compound vs. thiazole (S- and N-containing) in the analogs. Tetrazoles exhibit higher acidity (pKa ~4–5) compared to thiazoles (pKa ~6–7), influencing solubility and ionization under physiological conditions.
  • Substituent Position : Fluorine at the 2-position in the target compound vs. methyl-thiazole at the 2- or 3-position in the analogs. Fluorine’s electronegativity enhances lipophilicity and may alter binding interactions in biological systems.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Inference)
2-Fluoro-4-(5-methyltetrazol-1-yl)benzoic acid C₉H₇FN₄O₂ 230.18 N/A Moderate (tetrazole acidity)
2-(2-Methylthiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Lower (thiazole hydrophobicity)
3-(2-Methylthiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 N/A Similar to above

Notes:

  • The target compound’s melting point is unspecified in available literature, but its tetrazole group likely reduces thermal stability compared to thiazole analogs.
  • Solubility differences arise from heterocycle polarity: tetrazoles improve aqueous solubility relative to thiazoles .

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELX (for refinement) and Mercury CSD (for visualizing intermolecular interactions) (). For example:

  • SHELX : Used to resolve the target compound’s crystal structure, particularly for analyzing hydrogen-bonding networks involving the tetrazole and carboxylic acid groups .
  • Mercury CSD : Enables packing similarity analyses between the target compound and analogs, highlighting differences in crystal packing due to fluorine’s steric effects .

Biologische Aktivität

2-Fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a tetrazole ring , which are known to enhance biological activity and binding affinity towards various biological targets. Its molecular formula is C9H7FN4O2C_9H_7FN_4O_2 with a molecular weight of approximately 222.18 g/mol .

Synthesis Methods

The synthesis of this compound typically involves the cycloaddition reaction between an azide and a nitrile group under acidic conditions. Common reagents include copper(I) chloride as a catalyst and dimethylformamide (DMF) as the solvent. This method allows for the efficient formation of the tetrazole ring .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The presence of the tetrazole moiety is believed to contribute to this effect by enhancing the compound's interaction with microbial targets .

Anticancer Potential

Research has also explored its anticancer properties . The compound has been shown to inhibit specific cancer cell lines in vitro, suggesting its potential as a therapeutic agent in oncology. The mechanism of action may involve the disruption of biochemical pathways critical for cancer cell survival .

The mechanism by which this compound exerts its biological effects likely involves interactions with enzymes or receptors within biological systems. The tetrazole ring can mimic certain biological molecules, allowing it to bind effectively to active sites and inhibit enzyme activity or alter receptor function .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the fluorine atom and tetrazole ring combination:

Compound NameStructural FeaturesUniqueness
4-Fluoro-2-(5-methyl-1H-tetrazol-1-yl)benzoic acidLacks methyl group on tetrazoleReduced potential interactions
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acidLacks fluorine atomAbsence of fluorine may affect bioactivity
4-Fluoro-2-(5-phenyl-1H-tetrazol-1-yl)benzoic acidContains phenyl group instead of methylAlters sterics and electronic properties

This table illustrates how the unique combination of functional groups in this compound enhances its stability and reactivity compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition at low concentrations compared to controls .

Case Study 2: Cancer Cell Line Inhibition
In vitro assays demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for further drug development in cancer therapy .

Q & A

Basic: What are the recommended methods for synthesizing 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves coupling a fluorinated benzoic acid precursor with a pre-synthesized 5-methyl-1H-tetrazole via nucleophilic substitution or metal-catalyzed cross-coupling. Optimization includes:

  • Temperature Control : Reflux conditions (e.g., 40–80°C) ensure complete reaction while avoiding decomposition .
  • Catalysts : Use palladium or copper catalysts for efficient heterocycle coupling .
  • Purification : Recrystallization with ethanol or ether improves purity, as demonstrated in analogous tetrazole syntheses .
  • Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) tracks reaction progress .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectrophotometry : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies fluorine adjacency (splitting patterns) and methyl group integration on the tetrazole (δ ~2.5 ppm) .
    • ¹³C NMR : Resolves benzoic acid carbonyl (δ ~165 ppm) and tetrazole carbons (δ ~150 ppm) .
  • HPLC : Validates purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How does the tautomerism of the tetrazole ring affect the compound’s reactivity and analytical data?

Methodological Answer:
The 1H-tetrazole exists in equilibrium between 1H- and 2H-tautomers, impacting reactivity and spectral interpretation:

  • X-ray Crystallography : Resolves tautomeric preference; the 1H-form dominates in solid state due to hydrogen bonding with the carboxylic acid group .
  • Dynamic NMR : Detects tautomerization in solution (e.g., coalescence of signals at elevated temperatures) .
  • Reactivity Implications : The 1H-tautomer enhances electrophilic substitution at the N1 position, critical for designing derivatives .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions often arise from impurities or assay variability:

  • Purity Validation : Use HPLC (≥99% purity) and elemental analysis to exclude confounding byproducts .
  • Standardized Assays : Reproduce antimicrobial activity tests under controlled conditions (e.g., MIC values via broth microdilution) .
  • Structure-Activity Correlation : Compare results with analogs (e.g., chloro/methoxy substitutions) to isolate functional group contributions .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tetrazole ring .
  • Desiccation : Use silica gel packs to mitigate moisture-induced degradation .
  • Safety : Avoid prolonged exposure to light, which may induce photolytic cleavage of the C–F bond .

Advanced: How to design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing groups (NO₂) at the 4-position of the benzoic acid .
  • Biological Testing : Use standardized assays (e.g., enzyme inhibition, bacterial growth curves) to quantify activity changes .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with experimental bioactivity .

Basic: How can solubility challenges be addressed during in vitro testing?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in aqueous buffers .
  • Salt Formation : Convert to sodium/potassium salts via neutralization with NaOH/KOH to enhance aqueous solubility .
  • Surfactants : Incorporate Tween-80 or cyclodextrins for colloidal dispersion in cell-based assays .

Advanced: What analytical methods confirm the absence of regioisomeric impurities in the final product?

Methodological Answer:

  • LC-MS/MS : Differentiates regioisomers via mass fragmentation patterns (e.g., distinct m/z peaks for N1- vs. N2-substituted tetrazoles) .
  • 2D NMR : NOESY correlations identify spatial proximity between fluorine and tetrazole protons, confirming regiochemistry .
  • XRD : Unambiguously assigns substitution patterns in crystalline form .

Basic: What are the key considerations for scaling up synthesis without compromising yield?

Methodological Answer:

  • Batch Reactors : Use jacketed reactors with precise temperature control to maintain optimal conditions during scaling .
  • Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce costs and simplify purification .
  • Process Analytics : Inline FTIR monitors reaction progression in real time, minimizing side reactions .

Advanced: How can computational chemistry predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics : Simulate binding modes to target proteins (e.g., bacterial enzymes) to guide lead optimization .
  • QSPR Models : Correlate molecular descriptors (polar surface area, H-bond donors) with experimental bioavailability data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.